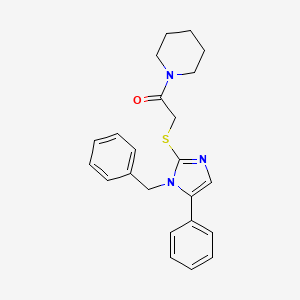

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

The compound “2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone” is a structurally complex molecule featuring a central ethanone backbone substituted with a piperidin-1-yl group at the 1-position and a thioether-linked benzyl-phenyl-imidazole moiety at the 2-position. The piperidine group introduces basicity, which may influence solubility and receptor-binding properties.

Propriétés

IUPAC Name |

2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3OS/c27-22(25-14-8-3-9-15-25)18-28-23-24-16-21(20-12-6-2-7-13-20)26(23)17-19-10-4-1-5-11-19/h1-2,4-7,10-13,16H,3,8-9,14-15,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEVSFJBGGOTMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via a Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Substitution with Benzyl and Phenyl Groups: The imidazole ring is then substituted with benzyl and phenyl groups through nucleophilic aromatic substitution reactions.

Thioether Formation: The thioether linkage is introduced by reacting the substituted imidazole with a thiol compound under basic conditions.

Attachment of the Piperidinyl Ethanone Moiety: Finally, the piperidinyl ethanone moiety is attached via an alkylation reaction, where the thioether intermediate reacts with a piperidinyl ethanone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl and phenyl groups on the imidazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, including advanced materials and catalysts.

Mécanisme D'action

The mechanism of action for any biological activity of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone would depend on its interaction with specific molecular targets. The imidazole ring might interact with enzymes or receptors, modulating their activity. The thioether and piperidinyl ethanone moieties could also contribute to binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Table 1: Comparison with Tetrazole Analogs

Nitroimidazole-Piperazine Derivatives

Compounds such as 1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl]-2-(arylthio)ethanone (3–9) () share structural motifs with the target compound, including:

- Imidazole backbone : Substituted with benzyl and ethyl/nitro groups, compared to the target’s benzyl and phenyl groups.

- Thioether linkage: Both classes feature a sulfur atom connecting the imidazole to an ethanone-piperazine/piperidine system.

Key distinctions :

- Piperazine vs. piperidine : The piperazine ring (two nitrogen atoms) in these analogs may enhance hydrogen-bonding interactions compared to the single-nitrogen piperidine in the target compound.

Table 2: Comparison with Nitroimidazole-Piperazine Analogs

| Feature | Target Compound | Nitroimidazole-Piperazine Derivatives |

|---|---|---|

| Imidazole substitution | 1-Benzyl, 5-phenyl | 1-Benzyl, 2-ethyl, 4-nitro |

| Heterocyclic linker | Piperidine | Piperazine |

| Thioether substituent | Benzyl-phenyl-imidazole | Arylthio (e.g., phenyl, naphthyl) |

| Potential bioactivity | Hypothesized antimicrobial | Antiparasitic (nitroimidazole class) |

Benzoimidazole-Triazole-Thiazole Hybrids

Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a–e) () differ significantly in structure but highlight the therapeutic relevance of imidazole-containing scaffolds. These hybrids incorporate triazole and thiazole rings, which may enhance metabolic stability or target selectivity compared to the target compound’s simpler thioether linkage .

Key differences :

- Synthetic complexity : compounds require click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), contrasting with the straightforward nucleophilic substitution likely used for the target compound .

Structural and Functional Insights

- Piperidine vs. piperazine : The piperidine moiety’s lower basicity (pKa ~11) compared to piperazine (pKa ~9.8) could influence pharmacokinetics, such as tissue distribution or plasma protein binding.

- Thioether stability : The sulfur atom in the thioether linkage may confer resistance to oxidative degradation compared to sulfoxide or sulfone derivatives.

Activité Biologique

The compound 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a novel organic molecule characterized by its unique structural features, which include an imidazole ring, a thioether linkage, and a piperidine moiety. These components suggest potential for diverse biological activities, making it an interesting subject for medicinal chemistry research.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The structure can be broken down into key functional groups:

| Functional Group | Description |

|---|---|

| Imidazole Ring | Known for diverse biological activities including antimicrobial and anticancer properties. |

| Thioether Linkage | May enhance reactivity and biological interactions. |

| Piperidine Moiety | Often associated with psychoactive and analgesic effects. |

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone have been shown to inhibit the growth of various bacterial strains. The thioether linkage may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy.

Anticancer Potential

The imidazole moiety is frequently linked to anticancer activity. Studies on related compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action often involves the induction of apoptosis through mitochondrial pathways.

Neuropharmacological Effects

Piperidine-containing compounds have been investigated for their neuropharmacological effects. Preliminary studies suggest that 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone may exhibit anxiolytic or analgesic properties, potentially through modulation of neurotransmitter systems.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial activity of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with thioether linkages showed enhanced activity compared to their counterparts without such modifications.

Study 2: Anticancer Efficacy

In vitro assays were conducted on MCF-7 and HeLa cell lines using synthesized imidazole derivatives. The study found that compounds with similar structural features to 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity.

Structure–Activity Relationship (SAR)

The biological activity of 2-((1-benzyl-5-phenyl-1H-imidazol-2-y)thio)-1-(piperidin-1-y)ethanone can be attributed to specific structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Imidazole Ring | Contributes to antimicrobial and anticancer properties. |

| Thioether Linkage | Enhances membrane permeability and bioactivity. |

| Piperidine Moiety | Potentially modulates neuropharmacological effects. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.